Glycine-d3

Description

Properties

IUPAC Name |

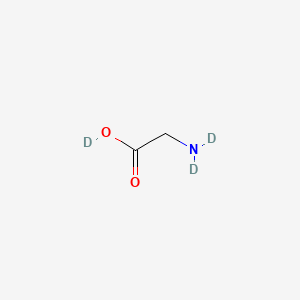

deuterio 2-(dideuterioamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])CC(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583553 | |

| Record name | (N,N,O-~2~H_3_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-76-8 | |

| Record name | Glycine-N,N,1-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (N,N,O-~2~H_3_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Deuterated Amino Acid Precursors

An alternative approach is the synthesis of glycine derivatives from deuterated precursors, such as deuterated formaldehyde and deuterated ammonia or amines, through classical synthetic routes like the Strecker synthesis.

- Strecker Synthesis Adaptation : Glycine can be synthesized by reacting deuterated formaldehyde (CD2O), deuterated ammonia (ND3), and hydrogen cyanide or cyanide salts, followed by hydrolysis. This method allows incorporation of deuterium at the nitrogen and oxygen positions.

- Reaction Conditions : Typically carried out in aqueous acidic or neutral media at temperatures ranging from 0 to 100 °C, often optimized between 20 and 60 °C for better yields.

- Advantages : High isotopic purity can be achieved by using fully deuterated reagents.

- Challenges : Handling of toxic reagents like hydrogen cyanide requires strict safety measures.

Preparation via Hydantoin Hydrolysis

Hydantoin, a cyclic urea derivative, can be hydrolyzed to glycine. Using deuterated hydantoin or performing hydrolysis in D2O can yield deuterated glycine.

- Process : Hydantoin is hydrolyzed in alkaline D2O solution, typically with sodium hydroxide, at elevated temperatures (~423 K) for several hours.

- Kinetics : The hydrolysis proceeds in two steps—first to hydantoin acid, then to glycine—with high conversion and yield (up to 91% glycine yield reported).

- Benefits : This method uses relatively non-toxic starting materials and can be adapted for isotopic labeling by using deuterated solvents.

Advanced Synthetic Routes Using Protected Intermediates

Recent synthetic protocols involve the preparation of N-Boc (tert-butyloxycarbonyl) protected vinyl esters of glycine, including deuterated variants, followed by deprotection to yield Glycine-N,N,O-d3.

- Example : Preparation of vinyl-d3 glycine-1-13C1 TFA salt involves multi-step synthesis starting from labeled precursors, with yields up to 91% reported.

- Purification : Flash column chromatography and careful solvent removal are used to isolate pure labeled compounds.

- Analytical Confirmation : NMR (1H, 2H, 13C) and high-resolution mass spectrometry confirm the incorporation of deuterium and isotopic purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogen-Deuterium Exchange | Glycine + D2O | Mild heat, acidic/basic pH, hours | Variable | Simple, direct | Incomplete exchange, time-consuming |

| Strecker Synthesis (Deuterated) | CD2O, ND3, HCN or cyanide salts | 0–100 °C, acidic/neutral pH | High | High isotopic purity possible | Toxic reagents, safety concerns |

| Hydantoin Hydrolysis | Hydantoin + NaOH in D2O | ~423 K, 6 h | ~91 | Non-toxic precursors, high yield | Requires elevated temperature |

| Protected Vinyl Ester Route | N-Boc protected intermediates | Multi-step, chromatography | ~91 | High purity, well-defined labeling | Complex synthesis, costly reagents |

Research Findings and Optimization Notes

- The Strecker reaction adapted for glycine derivatives allows controlled incorporation of deuterium by using deuterated formaldehyde and ammonia sources, with reaction times and pH carefully optimized to maximize yield and purity.

- Hydantoin hydrolysis kinetics indicate a first-order series reaction, enabling precise control over reaction time and temperature to maximize glycine yield with deuterium incorporation when performed in D2O.

- Advanced synthetic routes using N-Boc vinyl esters provide high isotopic purity and are suitable for applications requiring labeled glycine with additional isotopic labels (e.g., 13C), confirmed by NMR and mass spectrometry.

- Electrosynthesis and enzymatic methods for glycine production are emerging but currently less established for isotopic labeling at the N,N,O positions.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

-

Reduction:

-

Substitution:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products:

Scientific Research Applications

Chemistry:

- Glycine-N,N,O-d3 is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study molecular structures and dynamics .

Biology:

- In biological research, it serves as a tracer in metabolic studies to investigate amino acid pathways and protein synthesis .

Medicine:

- It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- Glycine-N,N,O-d3 exerts its effects by interacting with various receptors and enzymes in the body. It is involved in the regulation of gene expression, protein configuration, and activity, as well as glutathione synthesis .

- The compound acts as a bioactive molecule, influencing cytoprotection and other critical biological processes .

Comparison with Similar Compounds

Isotopic Variants of Glycine

Glycine-N,N,O-d3 is distinct from other isotopic glycine derivatives due to its specific deuterium substitution pattern. Key comparisons include:

Table 1: Structural and Isotopic Comparison of Glycine Derivatives

| Compound | CAS Number | Molecular Formula | Isotopic Substitution | Key Applications |

|---|---|---|---|---|

| Glycine-N,N,O-d3 | 4896-76-8 | D₂NCH₂CO₂D | N,N,O-d3 | Metabolic tracing, NMR, MS |

| Glycine-1-¹³C,2,2-d₂ | - | H₂NCD₂¹³CO₂H | ¹³C (C1), d2 (C2) | Carbon flux studies, MS |

| Glycine-¹⁵N | 7306-48-9 | C₂H₅¹⁵NO₂ | ¹⁵N | Nitrogen cycling, soil ecology |

| Unlabeled Glycine | 56-40-6 | C₂H₅NO₂ | None | General biochemical studies |

Glycine-N in Plant Nutrition vs. Inorganic Nitrogen Forms

Non-deuterated glycine (Glycine-N) is compared to inorganic nitrogen sources (NH₄⁺, NO₃⁻) in plant studies. Key findings include:

Table 2: Uptake and Utilization of Glycine-N vs. Inorganic N in Plants

- Glycine-N vs. NH₄⁺/NO₃⁻: Plants often show lower biomass under glycine-N due to metabolic energy demands for organic N assimilation . However, synergistic effects occur when glycine-N is combined with inorganic N .

- Uptake Efficiency : P. criopolitanum derived >33% of N from glycine-N, while C. thunbergii relied more on NH₄⁺ .

Biological Activity

Glycine-N,N,O-d3 is a deuterated derivative of glycine, a non-essential amino acid that plays crucial roles in various biological processes. This article explores the biological activity of Glycine-N,N,O-d3, focusing on its metabolic functions, interactions in biological systems, and potential therapeutic applications. The discussion is supported by data tables, case studies, and relevant research findings.

Overview of Glycine and Its Derivatives

Glycine is the simplest amino acid and serves as a building block for proteins. It is involved in numerous physiological functions, including neurotransmission, metabolism, and immune response modulation. Glycine-N,N,O-d3 retains these fundamental properties while offering unique advantages due to its isotopic labeling.

Glycine's Role in Metabolism

Glycine is integral to several metabolic pathways:

- Protein Synthesis : Approximately 80% of body glycine is utilized for protein synthesis, particularly in collagen formation, where it appears at every third position in the triple helix structure .

- Neurotransmission : As the major inhibitory neurotransmitter in the central nervous system (CNS), glycine modulates synaptic transmission and influences motor control and sensory processing .

- Detoxification : Glycine participates in detoxification processes, including bile acid conjugation and the synthesis of glutathione, a key antioxidant .

Biological Activity of Glycine-N,N,O-d3

Research indicates that the deuterated form of glycine may exhibit altered metabolic dynamics due to its isotopic labeling. For instance:

- Metabolomic Studies : A study utilizing NMR metabolomics showed that vitamin D treatment altered cellular metabolism by decreasing intracellular concentrations of glycine alongside other metabolites . This suggests that Glycine-N,N,O-d3 could similarly influence metabolic pathways when administered in vivo.

- Correlation with Vitamin D : In neonates with amino acid metabolism disorders, lower levels of glycine were associated with decreased vitamin D levels. Supplementation with vitamin D improved glycine metabolism . This highlights the potential role of Glycine-N,N,O-d3 in therapeutic contexts involving vitamin D regulation.

Case Studies and Research Findings

Several studies have explored the effects of glycine and its derivatives:

- Neuroprotective Effects : Research has shown that glycine exhibits cytoprotective properties against oxidative stress and inflammation. For example, glycine supplementation has been linked to reduced liver damage from alcohol consumption by modulating inflammatory responses and protecting cellular integrity .

- Glycine N-Methyltransferase Activity : Studies on glycine N-methyltransferase (GNMT) have demonstrated that glycine derivatives can affect enzyme kinetics and substrate binding affinities. The enzymatic activity can be influenced by the presence of deuterated forms like Glycine-N,N,O-d3, potentially altering metabolic outcomes .

Table 1: Comparative Analysis of Glycine and Glycine-N,N,O-d3

| Parameter | Glycine | Glycine-N,N,O-d3 |

|---|---|---|

| Molecular Formula | C₂H₅NO₂ | C₂H₅D₃NO₂ |

| Role in Protein Synthesis | Major component | Similar role |

| Neurotransmitter Function | Inhibitory | Presumed similar |

| Detoxification | Bile acid conjugation | Potentially enhanced |

| Metabolic Stability | Standard | Enhanced due to deuteration |

Q & A

Q. What are the standard synthetic routes for Glycine-N,N,O-d3, and how do deuteration efficiencies vary under different reaction conditions?

Glycine-N,N,O-d3 is synthesized via isotopic exchange using deuterated reagents. Common methods include:

- Acid-catalyzed deuteration : Reacting glycine with D₂O in the presence of a strong acid (e.g., DCl) at elevated temperatures. The N,N,O positions undergo H/D exchange, with efficiency dependent on reaction time (typically 24–72 hours) and temperature (80–100°C) .

- Reductive deuteration : Using deuterated reducing agents (e.g., NaBD₄) to replace labile hydrogens. This method may yield higher isotopic purity (>98 atom% D) but requires anhydrous conditions .

Key methodological considerations : Monitor deuteration efficiency via mass spectrometry (MS) or ¹H NMR. Incomplete exchange often results in residual protonated species, impacting downstream applications like metabolic tracing.

Q. Which analytical techniques are most reliable for characterizing isotopic purity and structural integrity of Glycine-N,N,O-d3?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects residual protons at the N,N,O positions. For Glycine-N,N,O-d3, absence of peaks at δ 3.5–4.0 ppm (CH₂) and δ 5.0–6.0 ppm (COOH) confirms deuteration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 78.09 (vs. 75.07 for non-deuterated glycine). Isotopic purity ≥98% is critical for minimizing background noise in tracer studies .

- Infrared Spectroscopy (IR) : Deuterated compounds show shifted O-D and N-D stretching bands (~2500 cm⁻¹) compared to O-H/N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do isotopic effects of Glycine-N,N,O-d3 influence kinetic parameters in enzyme-catalyzed reactions compared to non-deuterated glycine?

Deuteration alters reaction kinetics due to the kinetic isotope effect (KIE):

- Primary KIE : Slower bond cleavage in C-D vs. C-H bonds (e.g., in glycine decarboxylase reactions). Observed rate reductions (kₐₜ) range from 2- to 10-fold, depending on the rate-limiting step .

- Solvent Isotope Effects : Deuteration of solvent (D₂O) may further modulate enzyme activity. For example, glycinamide ribonucleotide transformylase shows 30% reduced activity in D₂O-based assays .

Methodological recommendation : Use stopped-flow kinetics and isotopic dilution experiments to isolate contributions of N,N,O-d3 labeling versus solvent effects.

Q. How should researchers address discrepancies in reported deuteration efficiencies across studies using Glycine-N,N,O-d3?

Contradictions often arise from:

- Reagent purity : Trace H₂O in D₂O or deuterated acids reduces deuteration efficiency. Use Karl Fischer titration to verify solvent dryness .

- Analytical variability : Cross-validate NMR and MS results with internal standards (e.g., deuterated alanine-d4 as a reference) .

Statistical approach : Apply ANOVA to compare batch-to-batch variability and report confidence intervals for isotopic purity (e.g., 98 ± 0.5 atom% D) .

Q. What experimental designs optimize the use of Glycine-N,N,O-d3 in metabolic flux analysis (MFA) for tracing glycine metabolism in cancer cells?

- Cell culture vs. in vivo models :

- In vitro: Use isotope-labeled media with 2–5 mM Glycine-N,N,O-d3 for 24-hour pulse-chase experiments. Monitor incorporation into serine (via SHMT) and glutathione .

- In vivo: Administer via intraperitoneal injection (dose: 50 mg/kg). Track deuterium enrichment in plasma/tissue using LC-MS/MS .

Critical controls : Include non-deuterated glycine controls and account for endogenous glycine pools via isotopologue spectral analysis (ISA) .

Methodological Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.